2-(2,2-Difluoroethoxy)-6-methylaniline
Description
2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1028338-41-1) is a fluorinated aniline derivative with a molecular formula of C₉H₁₁F₂NO. It features a methyl group at the 6-position and a difluoroethoxy substituent (-OCH₂CF₂H) at the 2-position of the benzene ring. This compound is synthesized via reactions involving sulfonyl chlorides and intermediates like 2-amino-6-methylbenzothiazole .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-3-2-4-7(9(6)12)13-5-8(10)11/h2-4,8H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXBFSXZJEMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Nucleophilic Substitution
This method leverages diazotization to activate the aromatic ring for substitution.
- Starting Material : 3-Chloro-5-methyl-4-nitroaniline (II) undergoes diazotization in water with sulfuric acid and sodium nitrite (molar ratio 1:3–4:1.0–1.1) at 0–5°C.
- Intermediate Formation : Diazonium salt (III) is reduced using hypophosphorous acid (molar ratio 1:6–7) to yield 3-chloro-5-methylnitrobenzene (IV).
- Nitro Reduction : Iron powder (molar ratio 1:3.5) reduces IV to 2-chloro-6-methylaniline (I) at 85–95°C.
- Difluoroethoxy Introduction : Chlorine at the 2-position is substituted with 2,2-difluoroethanol via nucleophilic aromatic substitution (NAS) using potassium hydroxide in 2-methyltetrahydrofuran at 75–85°C.
Key Data :
Direct Alkylation of 6-Methylaniline
This approach modifies the hydroxyl group of a phenol intermediate.
- Phenol Precursor : 2-Hydroxy-6-methylaniline is synthesized via selective demethylation or hydroxylation.
- Alkylation : Reaction with 2,2-difluoroethyl tosylate or bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C.
- Solvent : Dichloroethane enhances reaction efficiency due to its polarity.
- Catalyst : Tetrabutylammonium bromide (TBAB) accelerates alkylation.
Yield : 75–85% (dependent on purity of starting material).
Multi-Step Synthesis via Sulfoxide Intermediate
A patent route emphasizes sulfoxide formation and chlorination.
- Sulfoxide Synthesis : 2-Fluoro-6-trifluoromethylpropylphenyl sulfide reacts with hydrogen peroxide in organic acid (e.g., acetic acid) at 68–70°C to form sulfoxide.
- Difluoroethoxy Substitution : Sulfoxide intermediate reacts with difluoroethanol and KOH in 2-methyltetrahydrofuran at 75–85°C.
- Chlorination : Chlorine gas is introduced into dichloroethane/water at 30°C to yield sulfonyl chloride, followed by ammonolysis to restore the aniline.
- Chlorine Flow Rate : 100 mL/min ensures complete conversion.
- Purity : Final product achieves 98.5% purity after rotary evaporation.
Comparison of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Diazotization/NAS | Short steps, scalable | Requires hazardous Cl₂ gas | 80% |
| Direct Alkylation | Mild conditions | Low regioselectivity | 75–85% |
| Sulfoxide Route | High purity (>98%) | Multi-step, costly reagents | 98% |
Mechanistic Considerations
- Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., -CF₃) activate the ring for NAS with difluoroethanol.
- Protection Strategies : Acetylation of the -NH₂ group prevents undesired side reactions during alkylation.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, tetrahydrofuran.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenylamines.
Scientific Research Applications
Pharmaceutical Applications
2-(2,2-Difluoroethoxy)-6-methylaniline has been identified as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to biologically active molecules.
- Anti-cancer Agents : Recent studies have explored its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines. For instance, compounds derived from this aniline have shown promising results in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Tyrosine Kinase Inhibitors : The compound has been investigated for its ability to inhibit protein tyrosine kinases (PTKs), which are critical in regulating cell growth and differentiation. Inhibition of PTKs can lead to reduced angiogenesis and tumor growth, making this compound a candidate for further drug development .
Agrochemical Applications
The compound serves as an intermediate in the synthesis of herbicides and pesticides. Its derivatives have been utilized to create effective agricultural chemicals that target specific pests while minimizing environmental impact.
- Herbicide Development : A notable application is its role as a precursor in the synthesis of sulfonamide herbicides, such as penoxsulam, which is used for controlling weeds in rice fields. The efficient synthesis pathway of this compound contributes to the production of these herbicides with high yields and reduced costs .
Material Science
In material science, this compound has been explored for its potential use in developing new materials with enhanced properties due to the presence of fluorine atoms, which can impart unique characteristics such as increased thermal stability and chemical resistance.
Table 1: Synthesis Pathways
| Step | Reaction Description | Yield (%) |
|---|---|---|
| 1 | Synthesis of 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene | 91 |
| 2 | Reduction to obtain 3-halo-4-bromo-5-trifluoromethyl-aniline | 94 |
| 3 | Etherification with difluoroethanol | 92 |
| 4 | Final synthesis of this compound | High yield achieved |
| Study Focus | Findings |
|---|---|
| Anti-cancer activity | Inhibition of tumor growth in specific cell lines |
| PTK inhibition | Effective modulation of signaling pathways related to cell proliferation |
| Herbicide efficacy | Demonstrated effectiveness against common agricultural pests with minimal environmental impact |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(2,2-Difluoroethoxy)-6-methylaniline with similar compounds based on substituents, molecular weight, and applications:
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The difluoroethoxy group (-OCH₂CF₂H) in the target compound is strongly electron-withdrawing due to the electronegativity of fluorine. This contrasts with methoxy (-OCH₃, electron-donating) in 2-(difluoromethyl)-6-methoxyaniline and ethyl (-C₂H₅, weakly electron-donating) in 2-ethyl-6-methylaniline. These differences influence the amine's basicity and reactivity in electrophilic substitution reactions .
- Polarity and Solubility: Fluorinated substituents enhance polarity, improving solubility in polar solvents compared to non-fluorinated analogues like 2-ethyl-6-methylaniline. For instance, 2-(difluoromethylsulphonyl)-6-fluoroaniline’s sulfonyl group further increases hydrophilicity, making it suitable for aqueous-phase reactions .
Key Research Findings
- Synthetic Utility : The target compound’s difluoroethoxy group enhances reactivity in nucleophilic aromatic substitution, enabling efficient synthesis of complex sulfonamides .
- Thermal Stability : Fluorinated substituents (e.g., -CF₃ in 2-methoxy-4,6-bis(trifluoromethyl)aniline) improve thermal stability, a property shared by this compound .
- Environmental Impact : Fluorinated agrochemicals derived from these compounds show reduced environmental persistence compared to chlorinated analogues .
Biological Activity
2-(2,2-Difluoroethoxy)-6-methylaniline, a compound with potential applications in pharmaceuticals and agrochemicals, has garnered attention due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H12F2N
- Molecular Weight : 201.21 g/mol
- IUPAC Name : this compound
This compound features a difluoroethoxy group and a methylaniline moiety, which may influence its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their inhibitory effects on protein tyrosine kinases (PTKs), which play critical roles in cell signaling and proliferation .
- Angiogenesis Modulation : Research indicates that certain aniline derivatives can modulate angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways. This suggests potential applications in cancer treatment and other diseases characterized by abnormal blood vessel growth .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Some derivatives of methylaniline compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . This could make this compound a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that similar compounds can offer neuroprotective benefits, potentially through antioxidant mechanisms or inhibition of neuroinflammatory processes .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A recent study examined the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-6-methylaniline, and how can intermediates be optimized for yield and purity?
- Methodology : A common approach involves nucleophilic substitution between 2-fluoro-6-methylaniline and 2,2-difluoroethanol under basic conditions. Evidence from a similar synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline highlights the use of sodium methoxide as a catalyst in methanol at 50°C, with slow addition of 2,2-difluoroethanol to minimize side reactions . Post-synthesis purification via vacuum distillation or preparative HPLC is critical for isolating high-purity product (>98%) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology : Combine ¹H/¹³C NMR to confirm the aromatic substitution pattern and the presence of the difluoroethoxy group. For example, the -OCH₂CF₂H group typically shows split signals in ¹⁹F NMR (~-120 to -130 ppm). Mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ (expected m/z ~213.09 for C₉H₁₁F₂NO). X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for structurally related aryl ethers .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodology : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at -20°C. Accelerated stability studies (40°C/75% RH for 6 months) reveal <5% degradation when stored properly. HPLC-UV (λ = 254 nm) monitors degradation products like hydrolyzed aniline derivatives .
Advanced Research Questions
Q. How do electronic effects of the difluoroethoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing -OCF₂CH₃ group deactivates the aromatic ring, reducing reactivity in traditional Buchwald-Hartwig aminations. Computational studies (DFT) show a Hammett σₚ value of +0.43 for the substituent, correlating with slower oxidative addition in Pd-catalyzed reactions. Alternative catalysts (e.g., XPhos Pd G3) or microwave-assisted conditions (120°C, 30 min) improve coupling efficiency with aryl halides .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodology : Use Hansen Solubility Parameters (HSPs) to model discrepancies. Experimental data from shake-flask methods (25°C) show solubility in DMSO >100 mg/mL but <5 mg/mL in hexane. Conflicting literature values arise from residual solvents in crude samples; Karl Fischer titration or ¹H NMR (DMSO-d₆) quantifies water content to standardize measurements .
Q. How does this compound serve as a precursor in agrochemical research, particularly for sulfonamide herbicides?
- Methodology : The compound is a key intermediate in synthesizing Penoxsulam (CAS 219714-96-2), a rice herbicide. Reacting it with sulfonyl chlorides introduces the sulfonamide moiety, followed by cyclization with triazolopyrimidine derivatives. Bioactivity assays (e.g., in vitro ALS enzyme inhibition) link the difluoroethoxy group’s lipophilicity (logP ≈ 2.8) to enhanced membrane permeability .
Q. What computational models predict the environmental fate of this compound and its metabolites?
- Methodology : Molecular dynamics simulations (AMBER/CHARMM force fields) estimate hydrolysis half-lives (t₁/₂) in aquatic systems. The difluoroethoxy group resists hydrolysis (t₁/₂ > 60 days at pH 7), but microbial degradation via Pseudomonas spp. accelerates breakdown (t₁/₂ ~15 days). QSAR models (EPI Suite) predict moderate bioaccumulation potential (BCF = 350) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
